An In-depth Technical Guide to 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-
An In-depth Technical Guide to 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-
This guide provides a comprehensive overview of the chemical compound 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-, a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and practical applications, with a focus on the underlying chemical principles and experimental best practices.
Introduction
2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-, commonly referred to as a tetrahydropyranyl (THP) ether of 7-bromoheptan-1-ol, is a bifunctional organic molecule. It incorporates a terminal alkyl bromide and a THP ether. The THP group serves as a robust protecting group for the primary alcohol, rendering it stable under a variety of reaction conditions, particularly those involving strong bases and organometallic reagents.[1] The presence of the bromoheptyl chain makes this compound a valuable building block for introducing a seven-carbon spacer with a terminal electrophilic site, enabling a wide range of subsequent chemical transformations. Its primary application lies as an intermediate in the synthesis of more complex molecules, such as pheromones and other biologically active compounds.[2]
Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of a chemical is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-. It is important to note that while some data for the exact molecule is available, other properties are estimated based on homologous compounds and established chemical principles.
| Property | Value | Source/Notes |
| CAS Number | 10160-25-5 | [2] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [2] |
| Molecular Weight | 279.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (predicted) | General observation for similar compounds |
| Boiling Point | 134-137 °C at 1 Torr | [2] |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and hexane. | [2] |
| Density | ~1.1-1.2 g/mL at 25 °C (estimated) | Based on similar bromoalkane THP ethers.[3] |
| Refractive Index | ~1.47-1.49 at 20 °C (estimated) | Based on similar bromoalkane THP ethers.[3] |
Safety and Handling
-
Hazard Classification: Expected to be a skin and eye irritant.[4][5] May cause respiratory irritation if inhaled.[4] Alkyl bromides, in general, can defat the skin upon prolonged contact.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4] Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Mechanism
The synthesis of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro- is a classic example of alcohol protection using dihydropyran (DHP). This acid-catalyzed reaction is a cornerstone of synthetic organic chemistry due to its efficiency and the stability of the resulting THP ether.
Reaction Scheme
Caption: Synthesis of the target compound.
Mechanism of THP Ether Formation
The formation of the THP ether proceeds through a well-established acid-catalyzed addition of the alcohol to the enol ether of dihydropyran.
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of dihydropyran, generating a resonance-stabilized oxocarbenium ion. This is the rate-determining step.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 7-bromoheptan-1-ol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.
Caption: Mechanism of THP ether formation.
Experimental Protocol: Synthesis
This protocol provides a detailed methodology for the synthesis of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-.
Materials:
-
7-bromoheptan-1-ol[7]
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 7-bromoheptan-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 3,4-dihydro-2H-pyran (1.2-1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02-0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-.[8]
Reactivity and Deprotection
The utility of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro- stems from the orthogonal reactivity of its two functional groups. The THP ether is stable to basic and nucleophilic conditions, allowing for selective reactions at the alkyl bromide terminus. Conversely, the THP group can be readily removed under acidic conditions to liberate the alcohol.
Reactions at the Alkyl Bromide
The primary bromoalkane functionality is susceptible to a variety of nucleophilic substitution reactions, including:
-
Williamson Ether Synthesis: Reaction with alkoxides to form ethers.
-
Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used in a wide range of carbon-carbon bond-forming reactions.
-
Substitution with Azides, Cyanides, and other Nucleophiles: To introduce nitrogen- or carbon-containing functional groups.
Deprotection of the THP Ether
The cleavage of the THP ether is typically achieved through acid-catalyzed hydrolysis. The mechanism is essentially the reverse of the protection reaction.
Caption: Mechanism of THP ether deprotection.
Experimental Protocol: Deprotection
Materials:
-
2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-
-
Methanol or Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in methanol or ethanol (approx. 0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected 7-bromoheptan-1-ol.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-. The following are the expected characteristic spectral features.[9]
¹H NMR Spectroscopy
-
~4.5 ppm (t, 1H): The anomeric proton of the THP ring (O-CH-O).
-
~3.8 and 3.5 ppm (m, 2H each): The diastereotopic methylene protons of the THP ring adjacent to the ring oxygen (O-CH₂).
-
~3.4 ppm (t, 2H): The methylene protons adjacent to the bromine atom (CH₂-Br).
-
~1.8-1.4 ppm (m, 16H): The methylene protons of the heptyl chain and the remaining methylene protons of the THP ring.
¹³C NMR Spectroscopy
-
~98 ppm: The anomeric carbon of the THP ring (O-CH-O).[1][10]
-
~67 and 62 ppm: The carbons of the THP ring adjacent to the ring oxygen (O-CH₂) and the methylene carbon of the heptyl chain attached to the ether oxygen (O-CH₂).[1][10]
-
~34 ppm: The carbon bearing the bromine atom (CH₂-Br).
-
~32, 30, 29, 28, 26, 25, 20 ppm: The remaining methylene carbons of the heptyl chain and the THP ring.[1][10]
Infrared (IR) Spectroscopy
-
2940-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.[11]
-
1130-1030 cm⁻¹: Strong C-O stretching vibrations characteristic of the ether and acetal functional groups.[11]
-
650-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of ethers and alkyl halides.
-
Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 278 and 280 (due to the isotopic distribution of bromine).
-
Key Fragments:
Applications in Synthesis
The primary utility of 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro- is as a versatile intermediate in multi-step organic syntheses. Its bifunctional nature allows for the sequential introduction of different molecular fragments. A notable application is in the synthesis of insect pheromones, where long-chain bifunctional compounds are often required. For example, it can serve as a precursor to (8E)-Dodecen-1-ol, a component of certain pheromones.[2] The synthesis would involve converting the bromide to a suitable nucleophile or electrophile for coupling with a five-carbon fragment, followed by deprotection of the THP ether to reveal the primary alcohol.
Conclusion
2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro- is a valuable synthetic intermediate that leverages the stability and reactivity of the THP ether and alkyl bromide functionalities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe implementation in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. The provided protocols and mechanistic insights aim to equip scientists with the necessary knowledge to confidently utilize this versatile building block in their synthetic endeavors.
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